Apatinib

Description

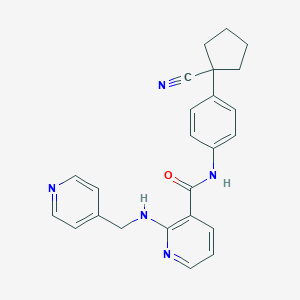

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWQEMJFLWMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024366 | |

| Record name | Rivoceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811803-05-1 | |

| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apatinib free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivoceranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivoceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apatinib's Core Mechanism of Action in Angiogenesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a novel small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, primarily through its potent anti-angiogenic properties. This guide provides a comprehensive technical overview of the core mechanism by which this compound exerts its anti-angiogenic effects. It delves into the molecular interactions, signaling pathways, and cellular consequences of this compound administration, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction: The Role of Angiogenesis in Cancer and this compound as a Targeted Therapy

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to obtain essential nutrients and oxygen and to eliminate metabolic waste. The vascular endothelial growth factor (VEGF) signaling pathway is a principal regulator of angiogenesis.[1] this compound is an orally administered, selective TKI that primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the main mediator of the pro-angiogenic signals induced by VEGF.[1][2] By inhibiting this key receptor, this compound effectively disrupts the signaling cascade that drives tumor-associated neovascularization.[3]

Molecular Target and Binding Mechanism

This compound's primary molecular target is the intracellular tyrosine kinase domain of VEGFR-2.[4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding action prevents the autophosphorylation of the receptor, which is a critical step for its activation following the binding of its ligand, VEGF-A.[4] The inhibition of VEGFR-2 autophosphorylation effectively blocks the initiation of downstream signaling cascades.[4]

Inhibition of VEGFR-2 Signaling Pathways

Upon activation by VEGF, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote endothelial cell proliferation, migration, survival, and permeability. This compound's blockade of VEGFR-2 phosphorylation disrupts these critical signaling axes.

The PLCγ-PKC-Raf-MEK-ERK Pathway

One of the major signaling cascades downstream of VEGFR-2 is the Phospholipase C gamma (PLCγ) - Protein Kinase C (PKC) - Raf - Mitogen-activated protein kinase kinase (MEK) - Extracellular signal-regulated kinase (ERK) pathway. Activated PLCγ leads to the activation of PKC, which in turn activates the Raf-MEK-ERK cascade. This pathway is pivotal for transmitting mitogenic signals to the nucleus, promoting endothelial cell proliferation.[5] this compound's inhibition of VEGFR-2 phosphorylation prevents the activation of this pathway, thereby arresting endothelial cell proliferation.[5]

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical downstream effector of VEGFR-2. Activation of this pathway promotes endothelial cell survival, proliferation, and migration.[6][7] this compound has been shown to suppress the phosphorylation of key components of this pathway, including Akt and mTOR, in endothelial and tumor cells.[6][7] This inhibition contributes significantly to the anti-angiogenic and anti-tumor effects of the drug.

Other Relevant Signaling Pathways

This compound has also been reported to modulate other signaling pathways involved in angiogenesis and cancer progression, including the STAT3 and Src signaling pathways, although its inhibitory effects on these are generally less potent than on VEGFR-2.[6]

Cellular Effects on Endothelial Cells

The inhibition of VEGFR-2 signaling by this compound translates into several key cellular effects on endothelial cells, which are the fundamental building blocks of blood vessels:

-

Inhibition of Proliferation: By blocking the pro-mitogenic signals, this compound effectively halts the proliferation of endothelial cells, a prerequisite for the expansion of the vascular network.[2]

-

Inhibition of Migration: Endothelial cell migration is essential for the sprouting of new vessels. This compound has been demonstrated to significantly impair the migratory capacity of endothelial cells.[2]

-

Inhibition of Tube Formation: The ability of endothelial cells to organize into three-dimensional capillary-like structures, a process known as tube formation, is a critical step in angiogenesis. This compound potently inhibits this process in in vitro models.[2]

-

Induction of Apoptosis: In some contexts, this compound has been shown to induce apoptosis (programmed cell death) in endothelial cells, further contributing to the regression of tumor vasculature.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound in inhibiting angiogenesis-related processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/Assay | IC50 Value | Reference |

| VEGFR-2 Kinase Activity | Cell-free assay | 1 nM | [2] |

| c-Kit Kinase Activity | Cell-free assay | 429 nM | [2] |

| c-Src Kinase Activity | Cell-free assay | 530 nM | [2] |

| RET Kinase Activity | Cell-free assay | 13 nM | [2] |

| Hepatocellular Carcinoma Cell Proliferation | SK-Hep-1 | 1.51 µmol/L | [8] |

| Hepatocellular Carcinoma Cell Proliferation | PLC/PRF/5 | 14.86 µmol/L | [8] |

| Gastric Cancer Cell Proliferation | KATO-III | < 10 µM | [9] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound

| Animal Model | Tumor Type | This compound Dose | Endpoint | Result | Reference |

| Nude Mice | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 150 mg/kg/day | Tumor Growth Inhibition | Significant inhibition, comparable to sunitinib | [10] |

| Nude Mice | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 150 mg/kg/day | Microvessel Density | Significant reduction | [10] |

| Nude Mice | Nasopharyngeal Carcinoma Xenograft | Not specified | Tumor Growth Inhibition | Significant inhibition | [11] |

| Nude Mice | Nasopharyngeal Carcinoma Xenograft | Not specified | Microvessel Density (CD31+) | Significant reduction | [11] |

| Nude Mice | Gastric Cancer Xenograft | 50 mg/kg (low-dose) | Tumor Inhibition Rate | 23.34% ± 0.09% | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anti-angiogenic effects.

In Vitro Endothelial Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial growth medium and allowed to adhere overnight.

-

Treatment: The medium is replaced with a basal medium containing various concentrations of this compound. A positive control (e.g., VEGF) and a vehicle control (DMSO) are included.

-

Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.[13]

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove debris, and fresh medium containing different concentrations of this compound or controls is added.

-

Image Acquisition: Images of the wound are captured at 0 hours and after a defined period (e.g., 12-24 hours) using an inverted microscope.

-

Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to quantify cell migration.[14]

In Vitro Endothelial Cell Tube Formation Assay

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: HUVECs are harvested, resuspended in basal medium containing various concentrations of this compound, and seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.

-

Incubation: The plate is incubated at 37°C for 4-12 hours.

-

Image Acquisition: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.

-

Quantification: The number of branch points and the total tube length are quantified using image analysis software to assess the extent of tube formation.[15][16]

Rat Aortic Ring Assay (Ex Vivo)

-

Aorta Excision: Thoracic aortas are harvested from euthanized rats under sterile conditions.

-

Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel or Matrigel in a 48-well plate.

-

Treatment: The rings are cultured in endothelial cell basal medium supplemented with growth factors and different concentrations of this compound.

-

Observation: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.

-

Quantification: The extent of angiogenic sprouting is quantified by measuring the length and number of the microvessels.[17][18]

In Vivo Tumor Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., gastric, hepatocellular carcinoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: The mice are randomized into treatment groups and administered this compound (e.g., by oral gavage) or a vehicle control daily.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.[10][11]

Western Blot Analysis for VEGFR-2 Phosphorylation

-

Cell Treatment and Lysis: HUVECs are starved and then pre-treated with this compound before stimulation with VEGF. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the ratio of p-VEGFR-2 to total VEGFR-2 is calculated to determine the extent of inhibition.[3][5]

Immunohistochemistry (IHC) for Microvessel Density (CD31 Staining)

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections from the xenograft model are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer.

-

Staining: The sections are incubated with a primary antibody against the endothelial cell marker CD31.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the stained vessels.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Quantification: Microvessel density (MVD) is determined by counting the number of CD31-positive vessels in several high-power fields.[12][19]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits VEGFR-2 signaling to block angiogenesis.

Caption: In vitro experimental workflow for assessing this compound's effects.

Caption: Logical flow of this compound's anti-angiogenic mechanism.

Conclusion

This compound exerts its potent anti-angiogenic effects through the highly selective inhibition of VEGFR-2. By competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound effectively blocks receptor autophosphorylation and the activation of critical downstream signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK cascades. This molecular inhibition translates into profound cellular effects on endothelial cells, namely the suppression of proliferation, migration, and tube formation. The culmination of these actions is a robust inhibition of tumor angiogenesis, leading to a reduction in tumor growth and metastasis. The comprehensive data and methodologies presented in this guide underscore the well-defined mechanism of action of this compound and provide a solid foundation for further research and clinical application in oncology.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Early presence of anti-angiogenesis-related adverse events as a potential biomarker of antitumor efficacy in metastatic gastric cancer patients treated with this compound: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]

- 8. This compound targets both tumor and endothelial cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low-dose this compound optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound weakens proliferation, migration, invasion, and angiogenesis of thyroid cancer cells through downregulating pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Apatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of anti-angiogenic cancer therapy. This technical guide provides a comprehensive overview of the chemical architecture of this compound, a detailed exposition of its synthesis pathway, and an exploration of the key signaling cascades it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound, with the IUPAC name N-(4-(1-cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide, is a small molecule with the chemical formula C₂₄H₂₃N₅O.[1] Its structure is characterized by a central nicotinamide (B372718) core, which is substituted at the 2-position with a (pyridin-4-ylmethyl)amino group and at the 3-position with an amide linkage to a 4-(1-cyanocyclopentyl)phenyl moiety.

Below is a 2D representation of the this compound chemical structure:

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway of this compound

The synthesis of this compound can be accomplished through several routes. A commonly employed strategy involves the synthesis of two key intermediates, 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213) (Intermediate A) and a reactive derivative of 2-((pyridin-4-ylmethyl)amino)nicotinic acid (Intermediate B) , followed by their coupling to form the final product.

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile

-

Methodology: A solution of 1-chlorocyclopentanecarbonitrile in a suitable solvent is treated with a p-nitrochlorobenzene-zinc reagent in the presence of a catalyst such as lithium tetrachlorocuprate(II) (Li₂CuCl₄). The reaction is typically carried out at a controlled temperature.

-

Experimental Details (from Patent US11673857B2):

-

To a reaction vessel, add a solution of 1-chlorocyclopentanecarbonitrile and Li₂CuCl₄.

-

Cool the mixture to 5-10 °C.

-

Add a solution of p-nitrochlorobenzene-zinc reagent dropwise while maintaining the temperature at 10-15 °C.

-

After the addition is complete, maintain the reaction mixture at 15-20 °C for 1-2 hours.

-

Step 2: Reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile to 1-(4-aminophenyl)cyclopentanecarbonitrile

-

Methodology: The nitro group of 1-(4-nitrophenyl)cyclopentanecarbonitrile is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.

-

Experimental Details (from Patent US11673857B2):

-

Charge a reaction vessel with 1-(4-nitrophenyl)cyclopentanecarbonitrile, 95% ethanol, water, and Pd/C or Pt/C catalyst.

-

Purge the vessel with nitrogen and then with hydrogen.

-

Heat the mixture to 55-60 °C and stir under a hydrogen atmosphere until the reaction is complete.

-

After completion, the catalyst is filtered off, and the product is isolated from the filtrate.

-

Step 3: Amide Coupling

-

Methodology: One common route involves the reaction of 1-(4-aminophenyl)cyclopentanecarbonitrile (Intermediate A) with 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide, which is synthesized from 2-chloronicotinic acid. An alternative final step involves the direct coupling of Intermediate A with an activated form of 2-((pyridin-4-ylmethyl)amino)nicotinic acid (Intermediate B).

-

Experimental Details (General Procedure):

-

Intermediate B is activated, for example, by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

The activated Intermediate B is then reacted with Intermediate A in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

The reaction mixture is stirred at room temperature or with gentle heating until completion.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.

-

Quantitative Data

| Step | Reactants | Catalyst/Reagents | Solvent(s) | Temperature (°C) | Yield (%) |

| 1. Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile | 1-Chlorocyclopentanecarbonitrile, p-Nitrochlorobenzene-zinc reagent | Li₂CuCl₄ | Toluene | 5-20 | High |

| 2. Synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile | 1-(4-Nitrophenyl)cyclopentanecarbonitrile | Pd/C or Pt/C, H₂ | Ethanol/Water | 55-60 | ~85.5 |

| 3. Synthesis of this compound | Intermediate A, Activated Intermediate B | Base (e.g., Triethylamine) | DCM/THF | Room Temp. | Variable |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects primarily by inhibiting VEGFR-2, a key mediator of angiogenesis. This inhibition disrupts downstream signaling pathways crucial for tumor growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.[2][3][4]

Caption: this compound Inhibition of the VEGFR-2 Signaling Pathway.

This compound competitively binds to the ATP-binding site in the intracellular tyrosine kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.[2] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[5]

Other Targeted Kinases

While this compound is highly selective for VEGFR-2, it also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src.[5][6]

-

c-Kit Signaling: The c-Kit receptor tyrosine kinase and its ligand, stem cell factor (SCF), play a role in various cellular processes, and their aberrant activation can contribute to tumor growth and resistance to therapies. This compound has been shown to inhibit SCF-induced c-Kit phosphorylation and its downstream PI3K/AKT and ERK signaling pathways.[6][7]

Caption: this compound Inhibition of the c-Kit Signaling Pathway.

Conclusion

This compound is a well-characterized small molecule inhibitor of VEGFR-2 with a defined chemical structure and established synthetic pathways. Its mechanism of action, centered on the blockade of key pro-angiogenic signaling cascades, provides a strong rationale for its clinical efficacy in various solid tumors. This guide offers a foundational understanding of the core chemical and biological properties of this compound, which can aid researchers in the design of novel analogs, the optimization of synthetic routes, and the further elucidation of its pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exhibits synergistic effect with pyrotinib and reverses acquired pyrotinib resistance in HER2-positive gastric cancer via stem cell factor/c-kit signaling and its downstream pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

Molecular Docking of Apatinib with VEGFR-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular docking studies of Apatinib with its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound is a potent and selective small molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities. Understanding its interaction with VEGFR-2 at a molecular level is crucial for the rational design of novel therapeutics and for optimizing existing treatment strategies.

The VEGFR-2 Signaling Pathway and Inhibition by this compound

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth, invasion, and metastasis. The binding of the ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K/AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2]

This compound exerts its anti-angiogenic effect by competitively binding to the ATP-binding site within the kinase domain of VEGFR-2.[2] This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades and preventing the cellular responses necessary for angiogenesis.

Experimental Protocol: Molecular Docking of this compound with VEGFR-2

This section outlines a detailed, synthesized protocol for performing molecular docking studies of this compound with the VEGFR-2 kinase domain. This protocol is based on commonly used methodologies and software in the field of computational drug design.

Software and Tools

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For protein and ligand preparation.

-

AutoDock Vina: For performing the molecular docking calculations.

-

Discovery Studio Visualizer or PyMOL: For visualization and analysis of the docking results.

-

Protein Data Bank (PDB): For obtaining the 3D crystal structure of VEGFR-2.

Protein Preparation

-

Retrieve the Crystal Structure: Download the 3D crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank. A commonly used structure is PDB ID: 3VHE. This structure is co-crystallized with a ligand, which helps in identifying the binding site.

-

Prepare the Receptor:

-

Load the PDB file into AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Compute and assign Gasteiger charges to all atoms.

-

Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

-

Ligand Preparation

-

Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or generated using a chemical drawing tool like ChemDraw and then converted to a 3D format (e.g., SDF or MOL2).

-

Prepare the Ligand:

-

Load the this compound structure file into AutoDock Tools.

-

Detect the root of the ligand and define the rotatable bonds to allow for conformational flexibility during docking.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT file format.

-

Grid Box Generation

-

Define the Binding Site: The binding site is defined by creating a 3D grid box that encompasses the active site of the VEGFR-2 kinase domain.

-

Set Grid Parameters: The center of the grid box is typically centered on the position of the co-crystallized ligand in the original PDB file. The dimensions of the grid box (e.g., 60 x 60 x 60 Å) should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Molecular Docking Simulation

-

Configure and Run AutoDock Vina:

-

Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box center coordinates, and the dimensions of the grid box.

-

Execute the docking simulation using the AutoDock Vina command-line interface. Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses based on its scoring function.

-

-

Analyze the Results:

-

The output will be a PDBQT file containing multiple binding poses of this compound, ranked by their predicted binding affinities (in kcal/mol).

-

Use visualization software like Discovery Studio or PyMOL to analyze the top-ranked binding pose. This includes examining the hydrogen bond interactions, hydrophobic interactions, and the overall complementarity of the ligand with the protein's active site.

-

Quantitative Data from Molecular Docking Studies

The following table summarizes quantitative data obtained from various computational studies on the interaction of this compound with VEGFR-2. It is important to note that slight variations in results can occur due to differences in the specific computational methods, software versions, and force fields used.

| Parameter | Value | Reference |

| PDB ID of VEGFR-2 | 3VHE | [1] |

| Computed Binding Affinity | -8.78 kcal/mol | [1] |

| Inhibition Constant (IC50) | 1 nM (against VEGFR-2 kinase) | [3] |

Key Molecular Interactions

Molecular docking studies have revealed the specific amino acid residues in the ATP-binding pocket of VEGFR-2 that are crucial for the binding of this compound. As a type II inhibitor, this compound is known to interact with key residues in both the hinge region and an adjacent hydrophobic pocket.

Key Interacting Amino Acid Residues:

-

Cysteine 919 (Cys919): Forms a critical hydrogen bond with the pyridine (B92270) nitrogen of this compound, anchoring the inhibitor in the hinge region of the kinase.[1]

-

Glutamic Acid 885 (Glu885): Interacts with the amide group of this compound through a hydrogen bond.[1]

-

Aspartic Acid 1046 (Asp1046): Located in the DFG motif, this residue forms a hydrogen bond with the urea (B33335) moiety of this compound.[1]

-

Hydrophobic Interactions: The cyclopentyl group and the phenyl ring of this compound are involved in extensive hydrophobic interactions with residues such as Valine 848, Alanine 866, Valine 916, Leucine 1035, and Phenylalanine 1047, which contribute significantly to the binding affinity.

Conclusion

Molecular docking studies provide invaluable insights into the binding mechanism of this compound with its target, VEGFR-2. The detailed understanding of the key interactions and the quantitative estimation of binding affinity are instrumental for the structure-based design of more potent and selective VEGFR-2 inhibitors. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and scientists working in the field of anti-angiogenic cancer therapy.

References

- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

Apatinib: A Preclinical Technical Guide on Pharmacokinetics and Pharmacodynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apatinib, also known as rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant antiangiogenic and antineoplastic activities across a wide range of preclinical models and has been approved for the treatment of various advanced cancers.[2][3][4] The primary mechanism of action for this compound is the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that are critical for tumor growth and metastasis.[1][5][6] This technical guide provides an in-depth summary of the preclinical pharmacokinetics and pharmacodynamics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism and evaluation workflow.

Mechanism of Action

This compound exerts its potent antitumor effects by selectively binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase.[5][7] This action inhibits the receptor's autophosphorylation, a critical step for its activation.[5] By blocking VEGFR-2 phosphorylation, this compound effectively halts downstream signaling cascades that are instrumental in promoting endothelial cell proliferation, migration, and survival.[5][8]

Key signaling pathways inhibited by this compound include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and is significantly attenuated by this compound's blockade of VEGFR-2.[5][8][9][10]

-

PI3K/AKT Pathway: This cascade is a major driver of cell survival and is also inhibited following this compound treatment.[5][8][9][11]

While its primary target is VEGFR-2, this compound also shows inhibitory activity against other tyrosine kinases, including c-Kit, c-Src, and to a lesser extent, platelet-derived growth factor receptor β (PDGFR-β) and Ret.[1][2][5][12] This multi-targeted profile may contribute to its broad antitumor activity.[5]

Pharmacodynamics (PD)

In Vitro Activity

This compound demonstrates potent inhibitory activity against its target kinases and robust anti-proliferative effects across a variety of cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| VEGFR-2 | 1 | [2] |

| c-Kit | 429 | [2] |

| c-Src | 53 | [2] |

| PDGFR-β | 375 |[2] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Time Point (h) | Reference |

|---|---|---|---|---|

| Nalm6 | B-cell ALL | 55.76 ± 13.19 | 48 | [13] |

| Nalm6 | B-cell ALL | 30.34 ± 2.65 | 72 | [13] |

| Reh | B-cell ALL | 51.53 ± 10.74 | 48 | [13] |

| Reh | B-cell ALL | 31.96 ± 3.92 | 72 | [13] |

| Jurkat | T-cell ALL | 32.43 ± 5.58 | 48 | [13] |

| Jurkat | T-cell ALL | 17.62 ± 5.90 | 72 | [13] |

| Molt4 | T-cell ALL | 39.91 ± 9.88 | 48 | [13] |

| Molt4 | T-cell ALL | 17.65 ± 2.17 | 72 | [13] |

| Hepa1-6 | Hepatocellular Carcinoma | 0.5 | 24 |[14][15] |

In Vivo Efficacy

In preclinical xenograft models, orally administered this compound effectively suppresses tumor growth and angiogenesis.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Cancer Model | Animal Model | Dose Regimen | Outcome | Reference |

|---|---|---|---|---|

| Pancreatic Neuroendocrine Tumor (PNET) | Nude Mice | 150 mg/kg | Significantly decreased tumor metastases. | [16] |

| Non-Small-Cell Lung Cancer (NSCLC) | Mice | 32, 65, 100 mg/kg/day | Good inhibitory activity on tumor growth at medium and high doses. | [17] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Nude Mice | Not specified | Combination with cytotoxic drugs displayed synergistic inhibition of tumor growth. | [18] |

| Acute Lymphoblastic Leukemia (ALL) | NSI Mice | Not specified | Suppressed ALL growth and progression. |[13] |

Pharmacokinetics (PK)

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion of this compound. Studies in rats show that the drug is rapidly absorbed after oral administration.

Table 4: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Control Group) | Condition | Reference |

|---|---|---|---|

| Dose | 45 mg/kg | Oral gavage | [19] |

| AUC₀-t (ng/mL*h) | 10061.3 ± 1673.7 | No radiation | [19] |

| Cₘₐₓ (ng/mL) | 1856.9 ± 372.2 | No radiation | [19] |

| Tₘₐₓ (h) | ~2 | Single dose | [19] |

| T₁/₂ (h) | ~8-9 | Single dose | [19] |

| Clearance (CL) | 4.6 ± 0.8 L/h/kg | No radiation | [19] |

| Volume of distribution (Vd) | 47.9 ± 12.1 L/kg | No radiation |[19] |

Note: Pharmacokinetic parameters can be influenced by factors such as concurrent treatments. For instance, abdominal X-ray irradiation has been shown to significantly decrease the plasma exposure (AUC) of this compound in rats in a dose-dependent manner.[19]

Key Experimental Protocols

Reproducible preclinical data relies on well-defined experimental methodologies. Below are summarized protocols for key assays used to evaluate this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[20]

-

Preparation: Prepare a reaction mixture containing a suitable kinase buffer, recombinant human VEGFR-2 enzyme, and a poly(Glu, Tyr) 4:1 peptide substrate.

-

Compound Addition: Dissolve this compound in DMSO to create stock solutions. Add the compound at various concentrations to the wells of a 96-well plate containing the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Proliferation Assay (CCK-8 Method)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.[13][17]

-

Cell Seeding: Seed cancer cells (e.g., Nalm6, Reh, A375) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at a range of concentrations. Include a vehicle control group (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: In Vivo Tumor Xenograft Model

This model assesses the in vivo antitumor efficacy of this compound in a living organism.[13][20]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[20]

-

Tumor Growth: Monitor the mice regularly for tumor growth.

-

Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration: Administer this compound (formulated for in vivo use) to the treatment group, typically via oral gavage, at a specified dose and schedule. Administer a vehicle control to the control group.

-

Monitoring: Measure tumor volume (e.g., using calipers) and the body weight of the animals regularly throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.

Conclusion

The preclinical data for this compound robustly support its mechanism of action as a potent and selective VEGFR-2 inhibitor. Pharmacodynamic studies consistently demonstrate its ability to inhibit angiogenesis and suppress tumor cell proliferation both in vitro and in vivo across a diverse range of cancer models. Pharmacokinetic profiles from animal models indicate that this compound has properties suitable for oral administration, though potential interactions and effects from concurrent treatments warrant consideration. This comprehensive preclinical profile has provided a strong foundation for the successful clinical development of this compound as a targeted therapy for multiple solid tumors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Review in Advanced Gastric Cancer and Other Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Plus Chemotherapy Shows Clinical Activity in Advanced NSCLC: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. The efficacy and safety of this compound in patients with heavily pretreated end-stage cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel VEGFR-2 tyrosine kinase inhibitor, for relapsed and refractory nasopharyngeal carcinoma: data from an open-label, single-arm, exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound exhibits anti-leukemia activity in preclinical models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo analyses on anti-NSCLC activity of this compound: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Effect of X-ray radiation on the pharmacokinetics of this compound in vivo in rats [frontiersin.org]

- 20. benchchem.com [benchchem.com]

Apatinib's Impact on Endothelial Cell Proliferation and Migration: A Technical Guide

Abstract

Apatinib is a small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic properties.[1] Its primary mechanism of action involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator in the angiogenesis signaling cascade.[2][3] This targeted inhibition disrupts downstream pathways, leading to a marked reduction in endothelial cell proliferation, migration, and tube formation, which are critical processes for the development of new blood vessels that supply nutrients to tumors.[3][4] This technical guide provides an in-depth analysis of this compound's effects on endothelial cells, summarizing quantitative data, detailing key experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects by binding to the intracellular ATP binding site of the VEGFR-2 tyrosine kinase domain.[1][3] This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[3] The lack of receptor activation subsequently blocks the initiation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[3][5][6] The suppression of these pathways culminates in the inhibition of endothelial cell proliferation, survival, and migration, and an increase in apoptosis (programmed cell death).[2][7][8] this compound has a very high selectivity for VEGFR-2, with a reported IC50 (half-maximal inhibitory concentration) of 1 nmol/L.[2] It also shows inhibitory activity against other tyrosine kinases such as c-Kit (IC50 429 nmol/L), RET (IC50 13 nmol/L), and c-Src (IC50 530 nmol/L), which may contribute to its overall anti-tumor activity.[2][3]

Quantitative Effects on Endothelial Cells

This compound demonstrates a potent, dose-dependent inhibitory effect on key functions of endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Inhibition of Endothelial Cell Proliferation

| Cell Line | Assay | This compound Concentration | Inhibition Effect | Citation |

| HUVECs | EdU | Various concentrations | Significant, dose-dependent decrease in proliferation | [2] |

| HUVECs | CCK-8 | High concentrations | Inhibition of cell proliferation | [9] |

Table 2: Inhibition of Endothelial Cell Migration and Invasion

| Cell Line | Assay | This compound Concentration | Inhibition Effect | Citation |

| HUVECs | Wound Healing | 1 µM, 10 µM, 50 µM | Dose-dependent inhibition of migration | [10] |

| HUVECs | Transwell | 10 µM | 43% reduction in invasion (normoxia) | [10] |

| HUVECs | Transwell | 50 µM | 56% reduction in invasion (normoxia) | [10] |

| HUVECs | Transwell | 10 µM | 49% reduction in invasion (hypoxia) | [10] |

| HUVECs | Transwell | 50 µM | 79% reduction in invasion (hypoxia) | [10] |

Table 3: Inhibition of Angiogenesis (Tube Formation)

| Cell Line | Assay | This compound Treatment | Inhibition Effect | Citation |

| HUVECs | Tube Formation | Various concentrations | Significant, dose-dependent inhibition of tube formation | [2] |

| HUVECs | Tube Formation | Conditioned media from this compound-treated cancer cells | Decreased extent of tube formation | [11][12] |

Detailed Experimental Protocols

The following protocols are standard methodologies used to assess the effect of this compound on endothelial cells.

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan (B1609692) product.[13]

-

Cell Seeding : Plate endothelial cells (e.g., HUVECs) in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium.[14][15]

-

Incubation : Culture the cells for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[15]

-

Treatment : Add 10 µL of this compound at various concentrations to the designated wells. Include vehicle-only wells as a control.

-

Drug Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]

-

Reagent Addition : Add 10 µL of CCK-8 solution to each well.[14][15]

-

Final Incubation : Incubate the plate for 1-4 hours at 37°C.[13]

-

Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

Cell Migration Assay (Wound Healing / Scratch Assay)

This method assesses collective cell migration in two dimensions.[17][18]

-

Monolayer Culture : Seed endothelial cells in a 6-well or 12-well plate and grow to 90-100% confluency.

-

Create Wound : Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile p200 pipette tip.[17]

-

Wash : Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment : Replace the medium with fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition : Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.[17]

-

Analysis : Measure the area of the cell-free gap at each time point. The rate of wound closure is calculated to determine the effect on cell migration.

Cell Migration/Invasion Assay (Transwell / Boyden Chamber)

This assay quantifies the chemotactic response of cells migrating through a porous membrane. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).[19][20]

-

Chamber Hydration : Pre-hydrate the transwell inserts (e.g., 8 µm pore size) with serum-free medium. For invasion assays, coat the upper surface of the membrane with Matrigel and allow it to solidify.[21]

-

Chemoattractant : Add complete medium (containing a chemoattractant like FBS or VEGF) to the lower chamber of the 24-well plate.[22]

-

Cell Seeding : Resuspend endothelial cells in serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.

-

Incubation : Incubate the plate for an appropriate duration (e.g., 6-24 hours) at 37°C to allow for migration.[22]

-

Cell Removal : After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and Stain : Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution like 0.1% crystal violet.[23]

-

Quantification : Count the number of migrated cells in several microscopic fields. The average number of cells per field is used to quantify migration.

Logical Relationship of this compound's Effects

The multifaceted impact of this compound on endothelial cells stems directly from its primary function as a VEGFR-2 inhibitor. The inhibition of this single receptor triggers a cascade of downstream events that collectively suppress angiogenesis.

Conclusion

This compound is a potent and highly selective inhibitor of VEGFR-2, a critical receptor in the angiogenesis pathway.[2] Its mechanism of action directly translates to the suppression of endothelial cell proliferation, migration, and tube formation, as demonstrated by extensive in vitro data.[2][11][12] The detailed protocols and quantitative summaries provided in this guide serve as a resource for researchers investigating anti-angiogenic therapies and for professionals involved in the development of targeted cancer drugs. The consistent and dose-dependent effects of this compound on endothelial cell functions underscore its therapeutic rationale in oncology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound targets both tumor and endothelial cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Combined with CCI-779 Inhibits the Proliferation and Migration of Small Cell Lung Cancer NCI-H446 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 16. ptglab.com [ptglab.com]

- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moodle2.units.it [moodle2.units.it]

- 19. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 22. regmednet.com [regmednet.com]

- 23. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]

Apatinib's Impact on Cancer Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a novel small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of oncology. It primarily functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of VEGFR-2's intracellular domain, this compound effectively blocks the downstream signaling cascades pivotal for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor neovascularization.[1][2] Beyond its anti-angiogenic properties, this compound has been shown to exert direct anti-tumor effects by modulating various intracellular signaling pathways within cancer cells, leading to apoptosis and inhibition of cell proliferation. This technical guide provides a comprehensive overview of this compound's mechanism of action, its influence on critical cancer cell signaling pathways, detailed experimental protocols for its investigation, and a summary of its efficacy in preclinical and clinical settings.

Core Mechanism of Action: Targeting the VEGFR-2 Signaling Axis

This compound's primary molecular target is the VEGFR-2, also known as Kinase Insert Domain Receptor (KDR). The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis and tumor cell survival. This compound, by inhibiting this initial phosphorylation step, effectively abrogates these downstream effects.

Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR-2 phosphorylation leads to the downregulation of several key downstream signaling pathways implicated in cancer progression:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. This compound treatment has been shown to decrease the phosphorylation of PI3K and Akt, leading to the deactivation of this pathway and subsequent induction of apoptosis in cancer cells.[3]

-

PLCγ/ERK1/2 Pathway: The Phospholipase C gamma (PLCγ) pathway, upon activation by VEGFR-2, triggers the Ras/Raf/MEK/ERK (MAPK) cascade, which is heavily involved in cell proliferation and differentiation. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2, thereby halting this pro-proliferative signaling.[4]

-

Other Affected Kinases: While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other tyrosine kinases, including c-Kit, RET, and c-Src, albeit at higher concentrations.[1][5] This broader activity may contribute to its overall anti-tumor efficacy.

Below is a diagram illustrating the primary signaling pathways affected by this compound.

Caption: this compound inhibits VEGFR-2, blocking downstream PI3K/Akt and PLCγ/ERK pathways.

Quantitative Data on this compound's Efficacy

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Cervical Cancer | KB | 15.18 ± 0.63 | [6] |

| Cervical Cancer (Vincristine Resistant) | KBv200 | 11.95 ± 0.69 | [6] |

| Breast Cancer | MCF-7 | 17.16 ± 0.25 | [6] |

| Breast Cancer (Adriamycin Resistant) | MCF-7/adr | 14.54 ± 0.26 | [6] |

| Gastric Cancer | S1 | 9.30 ± 0.72 | [6] |

| Gastric Cancer (Mitoxantrone Resistant) | S1-M1-80 | 11.91 ± 0.32 | [6] |

| Breast Cancer (Flavopiridol Resistant) | MCF-7/FLV1000 | 19.13 ± 1.13 | [6] |

| Colorectal Cancer | HT29 | 28.56 (48h) | [7] |

| Colorectal Cancer | HCT116 | 21.37 (48h) | [7] |

| Small Cell Lung Cancer | H446 | ~15 (48h) | [8] |

| Small Cell Lung Cancer | H69 | ~20 (48h) | [8] |

In Vivo Tumor Growth Inhibition

The following table summarizes the results of in vivo xenograft studies investigating the effect of this compound on tumor growth.

| Cancer Type | Cell Line Xenograft | This compound Dosage & Schedule | Tumor Growth Inhibition | Reference |

| Pancreatic Neuroendocrine Tumor | INR1G9 | 150 mg/kg, once daily, oral | Significant inhibition, comparable to Sunitinib (40 mg/kg) | [9] |

| Pancreatic Neuroendocrine Tumor | INS-1 | 150 mg/kg, once daily, oral | Significant inhibition, comparable to Sunitinib (40 mg/kg) | [9] |

| Nasopharyngeal Carcinoma | CNE-2 | Not specified | Significantly inhibited tumor volume and weight | [10] |

| Gastric Cancer | SGC-7901 | Not specified | Significantly decreased tumor volume and weight | [11] |

| Gastric Cancer | BGC-823 | Not specified | Significantly decreased tumor volume and weight | [11] |

| Gastric Cancer | MGC-803 | Not specified | No significant difference in tumor growth | [11] |

| Pancreatic Cancer | ASPC-1 | High-dose (unspecified) | Significant difference in tumor volume after 15 days | [12] |

Quantitative Changes in Protein Expression

The following table highlights the quantified changes in the expression and phosphorylation of key signaling proteins following this compound treatment.

| Cell Line(s) | This compound Concentration | Protein | Change in Expression/Phosphorylation | Reference |

| Jurkat, Nalm6 (ALL) | 10, 20, 40 µM (48h) | p-VEGFR2 | Dose-dependent decrease | [13] |

| KYSE450, EC1 (Esophageal) | Not specified | p-Akt, p-S6 | Reduced activity | [14] |

| A549 (Lung) | 5 µM | NOX4 | Significantly increased | [15] |

| A549 (Lung) | 5 µM | NQO1, SOD2, GPX4 | Significantly suppressed | [15] |

| RBE, SSP25 (Cholangiocarcinoma) | 60, 120 nM | p-PI3K, p-AKT, p-mTOR | Reduction in protein levels | [3] |

| HepG2, Hep3B (Liver) | Dose-dependent | p-IκBα, p-p65 | Decreased expression | [16] |

Clinical Efficacy Data

A summary of clinical trial outcomes for this compound across different cancer types.

| Cancer Type | Treatment Line | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Reference |

| Gastric Cancer (Real-world) | 1st/2nd/3rd+ | 16.76 | 82.91 | 5.32 | 9.76 | [17] |

| Gastric Cancer (Combination) | - | 18.21 | 84.88 | 5.62 | 10.81 | [17] |

| Gastric Cancer (Monotherapy) | - | 13.04 | 77.87 | 4.47 | 7.95 | [17] |

| Metastatic Breast Cancer | Multiline Pretreated | - | 40.9 (CBR) | 6.0 | 10.0 | [18] |

| Advanced NSCLC | 2nd line or further | 11.7 | 63.3 | 4.4 | 17.2 | [19] |

| Heavily Pretreated End-stage | - | 24.0 | 72.0 | 2.6 | 3.8 | [20] |

| Advanced Cholangiocarcinoma | - | 11.5 | - | - | - | [21] |

| Refractory Colorectal Cancer | - | 8.3 | - | 4.8 | - | [21] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, resuspend in complete medium, and perform a cell count.

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound from a stock solution in a complete culture medium to achieve final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Western Blotting for Signaling Protein Expression

This protocol is for analyzing changes in protein expression and phosphorylation in response to this compound.

-

Cell Lysis:

-

After this compound treatment, wash cells with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel and run electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.

-

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate this compound's in vivo efficacy.

-

Cell Implantation:

-

Culture the desired cancer cell line.

-

Resuspend harvested cells in a sterile, serum-free medium or PBS, sometimes mixed with Matrigel.

-

Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare this compound suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water.

-

Administer this compound orally via gavage at the desired dose (e.g., 50 or 150 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle only.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Immunohistochemistry (IHC) for Ki-67 and CD31

This protocol is for assessing cell proliferation (Ki-67) and microvessel density (CD31) in tumor tissues from xenograft models.

-

Tissue Preparation:

-

Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate sections with primary antibodies against Ki-67 or CD31 overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

-

Analysis:

-

Dehydrate, clear, and mount the slides.

-

Examine under a microscope and quantify the percentage of Ki-67 positive cells or the microvessel density (number of CD31 positive vessels per field).

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound represents a significant advancement in targeted cancer therapy, primarily through its potent inhibition of the VEGFR-2 signaling pathway. This guide provides a comprehensive technical overview for researchers, detailing its mechanism of action, quantitative efficacy data, and robust experimental protocols for its investigation. The provided information serves as a valuable resource for designing and conducting preclinical and clinical studies to further elucidate the therapeutic potential of this compound in various cancer types. The consistent demonstration of its ability to inhibit key pro-survival and pro-proliferative signaling pathways underscores its importance in the oncologist's armamentarium. Further research into synergistic combinations and mechanisms of resistance will continue to refine its clinical application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The inhibitory effect of this compound on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ec.bioscientifica.com [ec.bioscientifica.com]

- 10. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound suppresses lung cancer stem-like cells by complex interplay between β-catenin signaling and mitochondrial ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ascopubs.org [ascopubs.org]

- 18. Real-World Data on this compound Efficacy - Results of a Retrospective Study in Metastatic Breast Cancer Patients Pretreated With Multiline Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The efficacy and safety of this compound in the treatment of advanced non-small cell lung cancer: A retrospective trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The efficacy and safety of this compound in patients with heavily pretreated end-stage cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Efficacy and Response Biomarkers of this compound in the Treatment of Malignancies in China: A Review [frontiersin.org]

Apatinib and its Metabolites: An In-Depth Technical Guide to In Vitro Studies

Executive Summary: Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated a broad spectrum of antitumor activities. Its primary mechanism involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. However, its efficacy is also attributed to the inhibition of other tyrosine kinases, including c-Kit, RET, and c-Src. In vitro studies have been instrumental in elucidating these mechanisms, characterizing its metabolic profile, and understanding its effects on cellular signaling pathways. This technical guide provides a comprehensive overview of this compound and its metabolites in in vitro settings, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, with the chemical formula N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide and a molecular weight of 493.58 Da, is a potent antiangiogenic agent.[1] Its principal mode of action is the competitive inhibition of the ATP-binding site of the VEGFR-2 tyrosine kinase, which is the main pro-angiogenic signaling receptor.[1][2] By blocking VEGFR-2 autophosphorylation, this compound effectively suppresses the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels that supply tumors.[1] Beyond VEGFR-2, preclinical studies have confirmed its inhibitory effects on other kinases, contributing to its overall antitumor profile.[1][2]

In Vitro Bioactivity and Quantitative Data

The biological effects of this compound have been quantified across a range of in vitro assays, providing crucial data on its potency and spectrum of activity.

Kinase Inhibition Profile

This compound is a highly potent inhibitor of VEGFR-2, with additional activity against several other oncologically relevant kinases.

| Kinase Target | IC50 (µM) | Comments |

| VEGFR-2 (KDR) | 0.001 | This compound is a highly selective inhibitor of VEGFR-2.[3] |